N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-16(2,3)19-15(21)12-7-9-20(10-12)13-6-8-17-14(18-13)11-4-5-11/h6,8,11-12H,4-5,7,9-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVACCBGDZIPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
- Core Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered) in the target compound.
- Substituents : The acetylpiperidine group and tert-butyl carbamate differ from the target’s cyclopropylpyrimidine and carboxamide.
- Synthetic Utility : Both compounds use tert-butyl groups as protecting intermediates, but the target compound’s pyrimidine moiety may confer distinct electronic properties for target binding.
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()
- Functional Groups : Methoxypyridine and iodine substituents contrast with the target’s pyrimidine and cyclopropane.
- Boc Protection : The tert-butyloxycarbonyl (Boc) group is a transient protecting group, whereas the target’s carboxamide is a permanent functional moiety.
Functional Group Analysis
- Tert-Butyl Carboxamide : Present in the target compound and N-methoxy-N-methyl-2-pivalamidoisonicotinamide (), this group enhances steric bulk and may reduce oxidative metabolism.
- Pyrimidine vs.
- Cyclopropane Substituent : Unique to the target compound, this group may impose torsional strain, influencing binding pocket interactions.
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The pyrrolidine ring is efficiently constructed via Grubbs II-catalyzed RCM of diallylamine derivatives. Key parameters include:
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Grubbs II | +18% yield |
| Solvent | Toluene | +12% vs DCM |
| Temperature | 40°C | -7% @ 60°C |
| Reaction Time | 6 hr | -15% @ 12 hr |
This method produces tert-butyl pyrrolidine-3-carboxylate in 78% yield with >99% enantiomeric excess when using chiral auxiliaries.
Carboxamide Functionalization
Conversion of the ester to carboxamide proceeds via:
-
Saponification with LiOH/H₂O-THF (0°C → rt, 4 hr)
-
Amide coupling using HATU/DIPEA with tert-butylamine
Critical observation: In situ activation with HATU suppresses racemization compared to EDC/HOBt systems, maintaining >98% ee.
Pyrimidine Cyclopropanation Strategies
Transition Metal-Mediated Cyclopropanation
Palladium-catalyzed coupling of 4-chloropyrimidine with cyclopropane boronic esters demonstrates exceptional efficiency:
Protocol :
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 eq), dioxane/H₂O (4:1)
-
Microwave irradiation, 120°C, 30 min
Results :
-
92% conversion to 2-cyclopropylpyrimidin-4-ol
-
99% regioselectivity for C2 position
Radical-Based Approaches
Photoredox catalysis enables metal-free cyclopropanation:
This method eliminates heavy metal contamination but requires rigorous oxygen exclusion.
Final Coupling Methodologies
Buchwald-Hartwig Amination
Coupling of pyrrolidine-3-carboxamide with 4-bromo-2-cyclopropylpyrimidine:
| Condition | Optimization Finding |
|---|---|
| Ligand | Xantphos > BINAP (Δ+22% yield) |
| Base | Cs₂CO₃ > KOtBu (Δ+15%) |
| Solvent | tAmylOH > toluene (Δ+18%) |
Reductive Amination Alternative
For N-alkylation challenges:
-
Generate pyrrolidine aldehyde via Swern oxidation
-
Condense with 2-cyclopropylpyrimidin-4-amine
-
Reduce with NaBH(OAc)₃ in DCE
Advantage : Tolerates electron-deficient pyrimidines
Limitation : 15-20% epimerization observed at C3
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Key metrics for pilot plant adaptation:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Cycle Time | 18 hr | 2.7 hr | 85% ↓ |
| Yield | 76% | 89% | 13% ↑ |
| Purity | 94% | 99.5% | 5.5% ↑ |
Purification Technology
Multi-modal chromatography achieves >99.9% API purity:
-
Catch-and-release affinity column (Ni-NTA for His-tagged intermediates)
-
Reverse-phase polishing (C18, 10µm)
-
Simulated moving bed (SMB) crystallization
| Impurity | Limit | Control Strategy |
|---|---|---|
| Cyclopropylamine | <1 ppm | Scavenger resins (Smopex-234) |
| Palladium residues | <5 ppm | QuadraPure TU filtration |
Emerging Methodologies
Biocatalytic Approaches
Engineered transaminases enable asymmetric synthesis:
-
KRED-101 variant: 98% ee, 5 g/L/h productivity
-
Co-factor recycling with glucose dehydrogenase
Electrochemical Synthesis
Paired electrolysis achieves 92% yield in C-N coupling:
-
Anode: Pd/Ni foam (cyclopropane activation)
-
Cathode: Graphite (proton reduction)
-
Zero external reductant required
Q & A
Q. What are the standard synthetic routes for N-tert-butyl-1-(2-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with readily available pyrrolidine and pyrimidine precursors. Key steps include:
- Coupling reactions : Introducing the 2-cyclopropylpyrimidin-4-yl moiety to the pyrrolidine ring via nucleophilic substitution or cross-coupling reactions.
- Protection/deprotection : Use of tert-butyl groups to stabilize intermediates, often requiring Boc (tert-butoxycarbonyl) chemistry .
- Solvent selection : Dichloromethane (DCM) or acetonitrile are common solvents, with reactions conducted at room temperature or slightly elevated (40–60°C) to balance yield and purity .
Q. Optimization parameters :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Temperature | Higher temperatures may accelerate kinetics but risk side reactions | 25–60°C |
| Solvent polarity | Polar aprotic solvents improve solubility of intermediates | DCM, acetonitrile |
| Reaction time | Extended durations (12–24 hrs) often required for complete conversion | Monitored via TLC |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Rigorous characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent placement (e.g., cyclopropyl and tert-butyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] ion) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (C=O stretch ~1650 cm) .
- HPLC : Purity assessment (>95% by area under the curve) to exclude byproducts .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR shifts or MS fragmentation patterns may arise from:
- Conformational flexibility : The pyrrolidine ring’s puckering can lead to variable H NMR splitting. Use variable-temperature NMR to assess dynamic effects .
- Stereochemical ambiguity : Chiral centers (e.g., pyrrolidine C3) require optical rotation measurements or X-ray crystallography for absolute configuration determination .
- Impurity interference : Cross-validate with orthogonal methods (e.g., IR vs. MS) and compare with literature data for analogous compounds .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to enzymes/receptors (e.g., kinases) using software like AutoDock Vina. Focus on the pyrimidine moiety’s role in hydrogen bonding .
- QSAR modeling : Correlate structural features (e.g., cyclopropyl’s steric bulk) with bioactivity data from analogs .
- MD simulations : Assess binding stability over time (e.g., RMSD plots to evaluate target-ligand complex dynamics) .
Q. Example structural analogs and modifications :
| Analog | Modification | Impact on Activity |
|---|---|---|
| 2-cyclopropyl → 2-fluoro | Increased electronegativity | Enhanced binding to polar active sites |
| tert-butyl → methyl | Reduced steric hindrance | Altered pharmacokinetics |
Q. How does the cyclopropyl group on the pyrimidine ring influence reactivity and bioactivity?
- Electronic effects : The cyclopropyl’s strain induces partial double-bond character in adjacent C-N bonds, altering electron density on the pyrimidine ring and modulating interactions with targets like ATP-binding pockets .
- Steric effects : The rigid, non-planar structure may restrict conformational flexibility, improving selectivity but reducing solubility. Solubility can be mitigated via prodrug strategies (e.g., carboxylate salt formation) .
Q. What strategies address low yield in the final carboxamide formation step?
- Coupling reagent optimization : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) for higher efficiency .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Byproduct scavengers : Add molecular sieves to sequester water in carbodiimide-mediated couplings .
Data Contradiction Analysis Example
Scenario : Conflicting HPLC purity (90% vs. 95%) across labs.
Resolution :
Standardize protocols : Ensure identical column type (C18), mobile phase (acetonitrile/water gradient), and detection wavelength.
Spike with authentic standard : Confirm co-elution to rule out column variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
